molecular formula C23H18O5S B1314706 2,4,6-Triphenylpyrylium Hydrogensulfate CAS No. 51071-75-1

2,4,6-Triphenylpyrylium Hydrogensulfate

Cat. No. B1314706
CAS RN: 51071-75-1
M. Wt: 406.5 g/mol
InChI Key: IPEOZISWOGHJJY-UHFFFAOYSA-M
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Description

2,4,6-Triphenylpyrylium Hydrogensulfate (CAS Number: 51071-75-1) is a chemical compound with the empirical formula C₂₃H₁₈O₅S and a molecular weight of 406.45 g/mol . It appears as a white to yellow to orange crystalline powder or crystal. The compound is commonly used in various chemical applications .


Synthesis Analysis

Several methods exist for synthesizing 2,4,6-Triphenylpyrylium Hydrogensulfate. Notably, it can be prepared from the corresponding tetrachloroferrate using fluoboric acid, from acetophenone and boron trifluoride, or from acetophenone, benzaldehyde, and boron trifluoride etherate .


Molecular Structure Analysis

The molecular formula of 2,4,6-Triphenylpyrylium Hydrogensulfate is C₂₃H₁₈O₅S . Its structure consists of a pyrylium cation with three phenyl groups attached. The compound’s molecular weight is 406.45 g/mol . The NMR confirms its structure .


Chemical Reactions Analysis

2,4,6-Triphenylpyrylium Hydrogensulfate participates in various chemical reactions. For instance, it has been used as a sensitizer in the photooxidation of catechol. Additionally, other methods for preparing pyrylium salts have been reviewed .


Physical And Chemical Properties Analysis

  • Melting Point : The compound melts in the range of 269-271°C .
  • Appearance : It appears as a white to yellow to orange crystalline powder or crystal .

Scientific Research Applications

Application 1: Photo Oxidation of Catechol

  • Summary of the Application : 2,4,6-Triphenylpyrylium Hydrogensulfate is used as a sensitizer to carry out the photo oxidation of catechol .

Application 2: Preparation of N-Alkylpyridinium Photosensitizers

  • Summary of the Application : 2,4,6-Triphenylpyrylium Hydrogensulfate is also used in the preparation of three N-alkylpyridinium photosensitizers .
  • Methods of Application or Experimental Procedures : The compound reacts with (1R,2S)-(-)-norephedrine, (S)-(+)-2-(aminomethyl)pyrrolidine and ®-(-)-1-cyclohexylethylamine to form the photosensitizers .

Safety And Hazards

  • Precautionary Statements : Avoid breathing dusts or mists, wash skin thoroughly after handling, and dispose of contents properly .

properties

IUPAC Name

hydrogen sulfate;2,4,6-triphenylpyrylium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17O.H2O4S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;1-5(2,3)4/h1-17H;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEOZISWOGHJJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471240
Record name 2,4,6-Triphenylpyrylium Hydrogensulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triphenylpyrylium Hydrogensulfate

CAS RN

51071-75-1
Record name 2,4,6-Triphenylpyrylium Hydrogensulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Triphenylpyrylium Hydrogensulfate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AM Amat, A Arques, SH Bossmann, AM Braun… - Catalysis today, 2005 - Elsevier
A heterogeneous photocatalyst has been obtained by hosting the 2,4,6-triphenylpyrylium cation inside the supercages of Y-zeolite. Preparation of the new material has been achieved …
Number of citations: 30 www.sciencedirect.com
A Arques, AM Amat, L Santos-Juanes… - Journal of Molecular …, 2007 - Elsevier
Triphenylpyrylium cation (TPP + ) was supported onto sepiolites to be used as heterogeneous solar photocatalyst. The procedure to prepare this material was a formal ion exchange …
Number of citations: 8 www.sciencedirect.com
A Arques, AM Amat, L Santos-Juanes, RF Vercher… - Catalysis today, 2007 - Elsevier
Triphenylthiapyrylium cation (TPTP + ) has been studied as solar photocatalyst and compared with other organic dyes (triphenylpyrylium, acridine yellow, methylene blue, rosolic acid …
Number of citations: 15 www.sciencedirect.com
AM Amat, A Arques, SH Bossmann, AM Braun, S Göb… - Chemosphere, 2004 - Elsevier
The possibility of using zeolites containing the 2,4,6-triphenylpyrylium cation as photocatalysts for the degradation of pollutants has been tested on aqueous xylidine (2,4-dimethylaniline…
Number of citations: 37 www.sciencedirect.com
MA Miranda, F Galindo, AM Amat, A Arques - Applied Catalysis B …, 2000 - Elsevier
Solar light photodegradation of three cinnamic acid derivatives (ferulic acid, caffeic acid and p-coumaric acid) present in olive oil industry wastewater has been achieved using 2,4,6-…
Number of citations: 59 www.sciencedirect.com
W Zgagacz, R Zakrzewski, K Urbaniak… - … of Chromatography B, 2020 - Elsevier
Hydrogen sulfide is a toxic gas involved in the regulation of some essential biological processes. A novel, precise, accurate and rapid method based on high-performance liquid …
Number of citations: 8 www.sciencedirect.com
MA Miranda, ML Marı́n, AM Amat, A Arques… - Applied Catalysis B …, 2002 - Elsevier
Photodegradation of tyrosol and p-hydroxyphenylacetic acid, present in olive oil wastewater, can be achieved using 2,4,6-triphenylpyrylium salt as solar photocatalyst. Fluorescence …
Number of citations: 29 www.sciencedirect.com
MA Miranda, F Galindo, AM Amat, A Arques - Applied Catalysis B …, 2001 - Elsevier
Solar light photodegradation, catalysed by a pyrylium salt, of seven benzoic acids present in olive oil mill, has been studied. Significant percentages of photodegradation (20–40%) …
Number of citations: 68 www.sciencedirect.com
AM Amat, A Arques, SH Bossmann… - Angewandte Chemie …, 2003 - Wiley Online Library
Photocatalytic fillings for cavities: A very simple, yet highly efficient method to introduce triphenylpyrylium (TPP) ions into Y-zeolite cavities has been found (see picture). It consists of …
Number of citations: 38 onlinelibrary.wiley.com
R Zakrzewski, W Zgagacz, K Urbaniak, G Chwatko… - 2020 - dspace.uni.lodz.pl
Hydrogen sulfide is a toxic gas involved in the regulation of some essential biological processes. A novel, precise, accurate and rapid method based on high-performance liquid …
Number of citations: 0 dspace.uni.lodz.pl

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